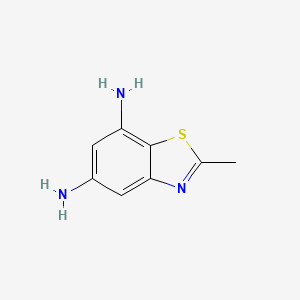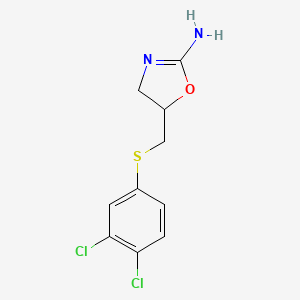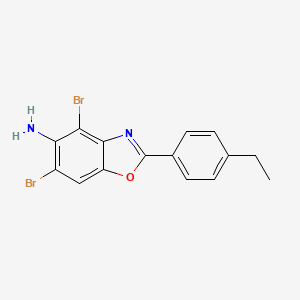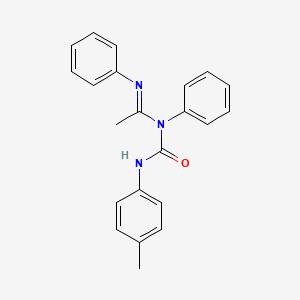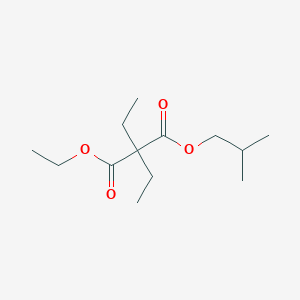
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is an organic compound with a complex structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate typically involves esterification reactions. One common method is the reaction of 2,2-diethylpropanedioic acid with ethanol and 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the nucleophile used but can include alcohols, amines, or other substituted derivatives.
Applications De Recherche Scientifique
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can then participate in further biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-O-ethyl 3-O-(2-methylpropyl) 2,2-dimethylpropanedioate
- 1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylbutanedioate
Uniqueness
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate is unique due to its specific ester configuration and the presence of both ethyl and methylpropyl groups. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C13H24O4 |
|---|---|
Poids moléculaire |
244.33 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-(2-methylpropyl) 2,2-diethylpropanedioate |
InChI |
InChI=1S/C13H24O4/c1-6-13(7-2,11(14)16-8-3)12(15)17-9-10(4)5/h10H,6-9H2,1-5H3 |
Clé InChI |
ZXKOLWHKWLFXJH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C(=O)OCC)C(=O)OCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


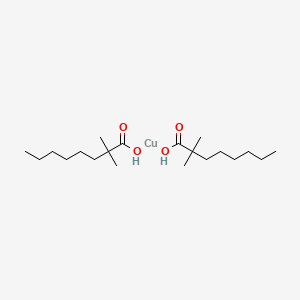
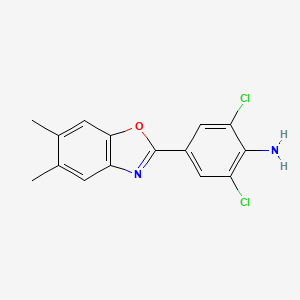

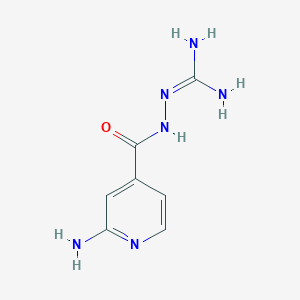
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)
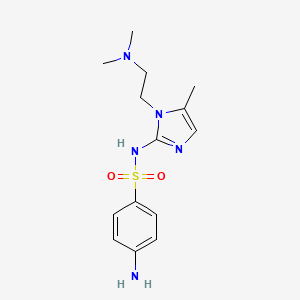
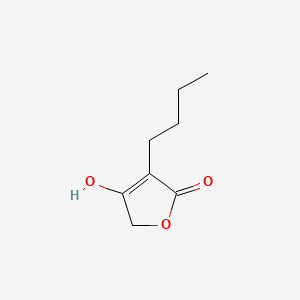
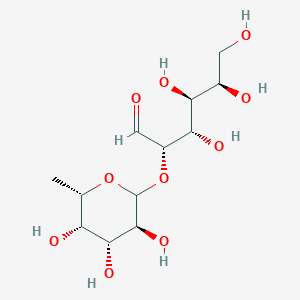
![[3-[2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13797875.png)
